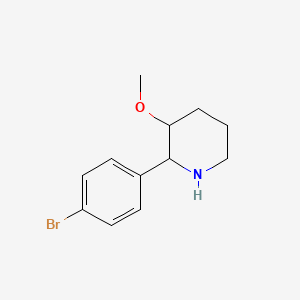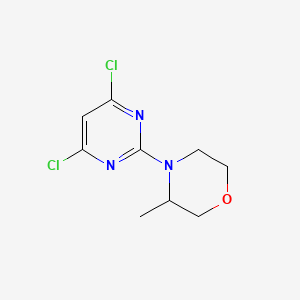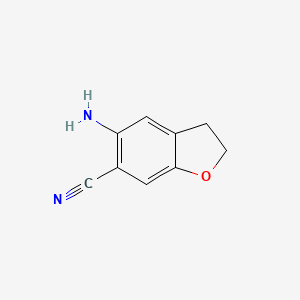![molecular formula C17H28O8 B14795106 methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate](/img/structure/B14795106.png)
methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is a complex organic compound characterized by multiple dioxolane rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the acetalization of aldehydes and ketalization of ketones with ethylene glycol . The reaction conditions often require the presence of an acid catalyst to facilitate the formation of the dioxolane rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions between glycolic acid and acetone in the presence of phosphorus pentoxide (P2O5) in diethyl ether . This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminium hydride (LiAlH4) for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
科学研究应用
Methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate has several scientific research applications:
作用机制
The mechanism of action of methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate involves its interaction with various molecular targets and pathways. The compound’s dioxolane rings can act as protecting groups, preventing unwanted reactions during chemical transformations . Additionally, its ester groups can undergo hydrolysis to release active molecules in biological systems .
相似化合物的比较
Similar Compounds
2,2-Dimethyl-1,3-dioxolan-4-one: A simpler compound with similar dioxolane rings.
4,5-Dimethyl-1,3-dioxol-2-one: Another related compound used in similar applications.
1,3-Dioxolane: A basic structure that forms the backbone of more complex dioxolane derivatives.
Uniqueness
Methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its multiple dioxolane rings, which provide enhanced stability and versatility in chemical reactions. Its complex structure allows for a wide range of applications in various scientific fields.
属性
分子式 |
C17H28O8 |
|---|---|
分子量 |
360.4 g/mol |
IUPAC 名称 |
methyl 5-[5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C17H28O8/c1-15(2)20-8-9(21-15)10-11(23-16(3,4)22-10)12-13(14(18)19-7)25-17(5,6)24-12/h9-13H,8H2,1-7H3 |
InChI 键 |
AUXSKDVMGHBZHZ-UHFFFAOYSA-N |
规范 SMILES |
CC1(OCC(O1)C2C(OC(O2)(C)C)C3C(OC(O3)(C)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
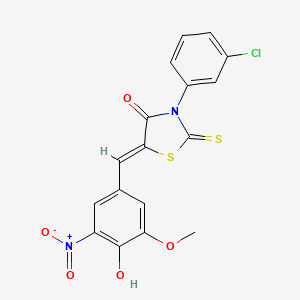
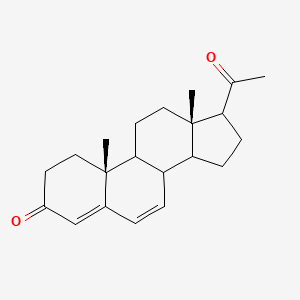
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
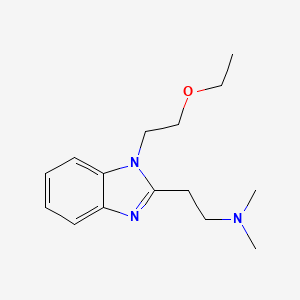
![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14795063.png)
![8,8'-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(3-oxa-8-azabicyclo[3.2.1]octane)](/img/structure/B14795070.png)
